2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid
Description
2-[4-(N-Methylthiophene-2-sulfonamido)phenoxy]acetic acid is a phenoxyacetic acid derivative featuring a N-methylthiophene-2-sulfonamido substituent at the para position of the phenyl ring (Figure 1).
Properties
IUPAC Name |
2-[4-[methyl(thiophen-2-ylsulfonyl)amino]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c1-14(21(17,18)13-3-2-8-20-13)10-4-6-11(7-5-10)19-9-12(15)16/h2-8H,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEPRFOTLGRMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC(=O)O)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid involves several steps. One common synthetic route includes the reaction of 4-(N-methylthiophene-2-sulfonamido)phenol with chloroacetic acid under basic conditions to form the desired product . The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the product, which is subsequently purified by recrystallization or chromatography.
Chemical Reactions Analysis
2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonamide group to a sulfonic acid.
Scientific Research Applications
2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its ability to modulate ion channels and receptors, making it a valuable tool in neuropharmacology research.
Medicine: Its role as an ion channel inhibitor makes it a potential candidate for the development of new therapeutic agents for neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid involves its interaction with ion channels and receptors. It activates the nicotinic acetylcholine receptor by binding to it and preventing the displacement of acetylcholine, thereby modulating the receptor’s activity . This interaction affects the flow of ions across the cell membrane, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Phenoxyacetic Acid Derivatives
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities among phenoxyacetic acid derivatives:
Key Observations:
- Sulfonamide vs. Sulfonyl Groups : The target compound’s sulfonamide group (N-methylthiophene-2-sulfonamido) may enhance hydrogen-bonding interactions compared to sulfonyl derivatives (e.g., ), which are more electron-withdrawing.
- Thiophene vs.
- Biological Activity Correlations: Amide-linked substituents (e.g., pyrrolidinone in ) correlate with enzyme inhibition, while bulky hydrophobic groups (e.g., 4-methylheptaneamido in ) enhance antiviral activity.
Antiviral Activity:
- (E)-2-(4-((3-(3,4-Dihydroxyphenyl)allyl)amino)-2-(4-methylheptaneamido)phenoxy)acetic acid () inhibits neuraminidase with IC50 values of 7.2–8.5 µM, comparable to oseltamivir (IC50: 0.0017 µM). The bulky hydrophobic substituent likely blocks viral entry .
- 2-[[4-(2-Amino-4-thiazolyl)phenoxy]acetic acid () contains a thiazole group, which may target fungal histone deacetylases (HDACs) but lacks direct activity data.
Enzyme Inhibition:
- 2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid () shows AP-M inhibitory activity, attributed to the pyrrolidinone ring’s conformational rigidity .
Biological Activity
2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid (CAS No. 380342-67-6) is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure, characterized by the presence of a thiophene ring and a phenoxyacetic acid moiety, suggests potential interactions with various biological targets. This article reviews the compound's biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Formula : C13H13NO5S2
- Molecular Weight : 327.38 g/mol
- IUPAC Name : 2-[4-[methyl(thiophen-2-ylsulfonyl)amino]phenoxy]acetic acid
The biological activity of this compound is primarily attributed to its interaction with ion channels and receptors. It has been shown to activate nicotinic acetylcholine receptors by binding to them and modulating their activity, which may contribute to its neuropharmacological effects .
Anti-inflammatory Properties
Research indicates that derivatives of phenoxyacetic acids, including this compound, exhibit significant anti-inflammatory effects. In vivo studies demonstrated that these compounds could reduce paw thickness and weight in animal models, indicating their potential as anti-inflammatory agents .
Table 1: In vivo Anti-inflammatory Effects
| Compound | Paw Thickness Reduction (%) | Paw Weight Reduction (%) |
|---|---|---|
| Test Compound | 63.35% | 68.26% |
| Control (Vehicle) | N/A | N/A |
COX-2 Inhibition
The compound has been evaluated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Studies report moderate to potent COX-2 inhibitory activity, with IC50 values ranging from 0.06 μM to 0.97 μM, suggesting its potential as a selective COX-2 inhibitor .
Table 2: COX-2 Inhibition IC50 Values
| Compound | IC50 (μM) |
|---|---|
| Mefenamic Acid | 1.98 |
| Celecoxib | 0.05 |
| Test Compound | 0.06 - 0.97 |
Safety Profile and Toxicological Studies
Toxicological assessments are crucial for evaluating the safety of new compounds. Studies have measured liver enzymes (AST, ALT), kidney indicators (creatinine, urea), and conducted histological examinations to assess the impact on renal and gastrointestinal functions. The results indicated a favorable safety profile for the tested compounds .
Case Studies
A notable study focused on the synthesis and biological evaluation of novel phenoxyacetic acid derivatives, including the target compound. The results highlighted its effectiveness in reducing inflammation without significant adverse effects on gastric mucosa, which is a common concern with traditional NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
